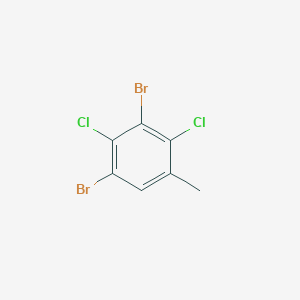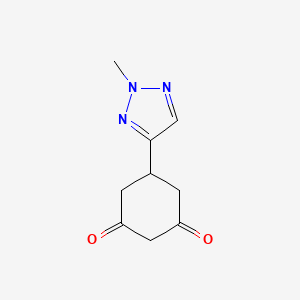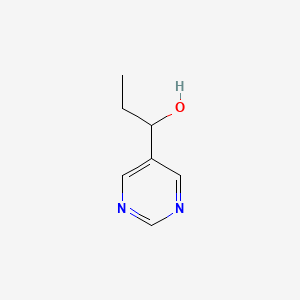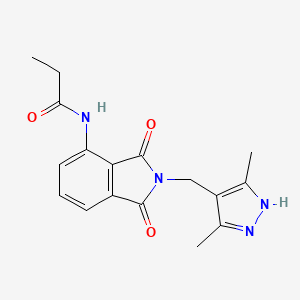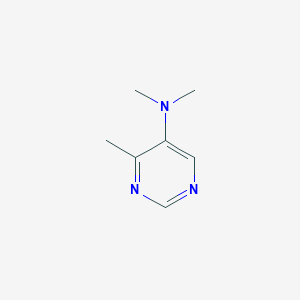
4,6-Dichloro-5-(2,5-dichlorophenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-5-(2,5-dichlorophenyl)pyrimidin-2-amine is an organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of multiple chlorine atoms and an amine group attached to a pyrimidine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(2,5-dichlorophenyl)pyrimidin-2-amine typically involves the reaction of 2,5-dichlorobenzonitrile with 4,6-dichloropyrimidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-5-(2,5-dichlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: Reduced amine derivatives.
Applications De Recherche Scientifique
4,6-Dichloro-5-(2,5-dichlorophenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-5-(2,5-dichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Dichloro-2-(propylthio)pyrimidine-5-amine
- 4,6-Dichloro-2-(propylsulfanyl)pyrimidin-5-amine
- 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
Uniqueness
4,6-Dichloro-5-(2,5-dichlorophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of multiple chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H5Cl4N3 |
|---|---|
Poids moléculaire |
309.0 g/mol |
Nom IUPAC |
4,6-dichloro-5-(2,5-dichlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H5Cl4N3/c11-4-1-2-6(12)5(3-4)7-8(13)16-10(15)17-9(7)14/h1-3H,(H2,15,16,17) |
Clé InChI |
XJRQWQIZBGAZCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C2=C(N=C(N=C2Cl)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


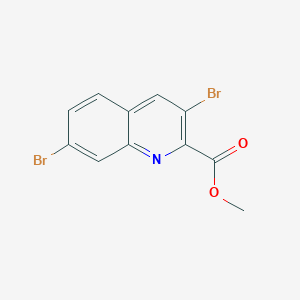
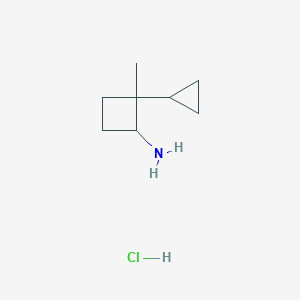
![2-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245625.png)

![1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyrazine](/img/structure/B15245639.png)
![{[2-amino-9-(2-methylpropyl)-9H-purin-6-yl]sulfanyl}acetic acid](/img/structure/B15245650.png)
